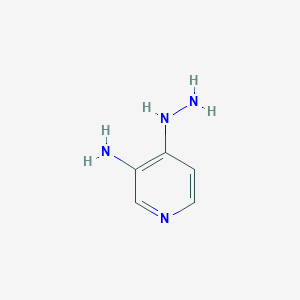

4-hydrazinylpyridin-3-amine

Description

Properties

IUPAC Name |

4-hydrazinylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-4-3-8-2-1-5(4)9-7/h1-3H,6-7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBFNZZMGBRHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310699 | |

| Record name | 4-Hydrazinyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31481-86-4 | |

| Record name | 4-Hydrazinyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31481-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazinylpyridin-3-amine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 4-chloropyridine with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures . Another approach involves the reduction of the corresponding diazonium salts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield different hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, hydrazones, and azo compounds .

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated that derivatives of 4-hydrazinylpyridin-3-amine exhibit potent antimicrobial properties. For instance, a study synthesized arylidene hydrazinyl derivatives based on pyrido[2,3-d]pyrimidin-4-one, which showed remarkable activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was enhanced by modifying electron-donating groups at specific positions on the pyrimidine core .

Table 1: Antimicrobial Activity of 4-Hydrazinyl Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 6a | Staphylococcus aureus | High |

| 6b | Escherichia coli | Moderate |

| 5a | Bacillus cereus | High |

Antimalarial Potential

The antimalarial potential of compounds related to this compound has also been explored. Research involving quinoline-pyrazolopyridine hybrids has shown promising results against Plasmodium falciparum, the causative agent of malaria. The synthesized compounds were evaluated for their efficacy in both in vitro and in vivo settings, with some analogues demonstrating significant suppressive effects on malaria infection in animal models .

Table 2: Antimalarial Activity of Quinoline-Pyrazolopyridine Derivatives

| Compound | In Vitro IC50 (µM) | In Vivo Efficacy |

|---|---|---|

| 5p | 0.5 | Effective |

| 7q | 1.2 | Moderate |

Anticancer Research

The anticancer properties of hydrazinyl derivatives are gaining attention, particularly for their ability to target multiple cancer pathways. A study highlighted the synthesis of 3-amino-1,2,4-triazole derivatives that included hydrazinyl groups. These compounds were evaluated for their anticancer activity against various cancer cell lines, showing significant inhibition of tumor growth and induction of apoptosis .

Case Study: Anticancer Efficacy

In a controlled study, a series of hydrazinyl-substituted triazoles were tested against breast cancer cells (MCF-7). Results indicated that certain derivatives led to over a 70% reduction in cell viability at concentrations as low as 10 µM, showcasing their potential as effective anticancer agents.

Mechanism of Action

The mechanism of action of 4-hydrazinylpyridin-3-amine involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-hydrazinylpyridin-3-amine with structurally related pyridine derivatives, focusing on molecular features, substituents, and physical properties:

Key Observations:

- Substituent Effects: The hydrazine group in this compound enhances nucleophilicity compared to electron-withdrawing groups (e.g., -NO₂ in 4-methyl-3-nitropyridin-2-amine) . This makes it more reactive in condensation and coordination reactions.

- Thermal Stability : Compounds with bulky substituents (e.g., substituted phenyl groups in ) exhibit higher melting points (268–287°C) due to increased molecular rigidity .

Biological Activity

4-Hydrazinylpyridin-3-amine is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article summarizes the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula , features a hydrazine functional group attached to a pyridine ring. This structural motif contributes to its biological properties, enabling interactions with various biological targets.

Antimicrobial Activity

Synthesis and Testing

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, a series of hydrazinyl pyrido[2,3-d]pyrimidin-4-one analogues were synthesized and tested against several microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that these compounds exhibited notable antimicrobial activity, with some derivatives demonstrating higher efficacy than standard antibiotics such as ampicillin and vancomycin .

Data Summary

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference Drug Comparison |

|---|---|---|---|

| 6a | Staphylococcus aureus | 25 | Higher than Ampicillin |

| 6b | Escherichia coli | 20 | Comparable to Vancomycin |

| 12 | Candida albicans | 22 | Higher than standard drugs |

Anti-inflammatory Activity

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A study evaluated several pyrimidine derivatives for their COX-1 and COX-2 inhibitory activities, revealing that compounds containing the hydrazinyl group significantly reduced prostaglandin E2 production, a key mediator in inflammation .

Case Study

In a carrageenan-induced paw edema model, derivatives of this compound demonstrated effective anti-inflammatory properties comparable to indomethacin, a commonly used anti-inflammatory drug. The effective doses (ED50) for these compounds were calculated, showing promising results for future therapeutic applications.

| Compound | ED50 (µM) | Comparison Drug | Comparison ED50 (µM) |

|---|---|---|---|

| 3b | 8.23 | Indomethacin | 9.17 |

| 4d | 7.50 | Celecoxib | 0.04 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-donating groups on the pyridine ring enhances both antimicrobial and anti-inflammatory activities. Modifications at specific positions of the hydrazinyl group also influence the potency of these compounds against various biological targets .

Q & A

Q. What are the established synthetic routes for 4-hydrazinylpyridin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves functionalizing pyridine derivatives and introducing hydrazine groups via nucleophilic substitution or coupling reactions. Key steps include:

- Step 1: Starting with pyridine precursors (e.g., 3-aminopyridine), introduce protective groups to avoid side reactions.

- Step 2: Hydrazine incorporation via refluxing in polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres .

- Step 3: Purification using column chromatography or recrystallization to isolate the product .

Critical Factors:

- Temperature: Reactions often proceed at 80–110°C; higher temperatures may degrade sensitive hydrazine groups.

- Catalysts: Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems .

- Solvent Choice: Dichloromethane or toluene minimizes byproduct formation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm hydrogen environments and carbon frameworks. For example, pyridine ring protons appear as distinct downfield signals (δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns (e.g., chlorine isotopes if present) .

- HPLC: Assesses purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .

Data Interpretation Tip: Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrazinyl group.

- Solubility Considerations: Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in drug-target interactions?

Methodological Answer:

- DFT Calculations: Optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydrazinyl group often acts as a hydrogen-bond donor .

- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., kinases) using software like GROMACS. Parameterize force fields using crystallographic data from related pyridine derivatives .

Validation: Cross-check docking scores (AutoDock Vina) with experimental IC₅₀ values from kinase inhibition assays .

Q. How do structural modifications (e.g., deuterated analogs or piperidine substitutions) alter the compound’s pharmacokinetic profile?

Methodological Answer:

- Deuterated Analogs: Synthesize using deuterated solvents (e.g., D₂O) to enhance metabolic stability. Monitor deuterium incorporation via MS .

- Piperidine Substitutions: Replace the pyridine ring with piperidine to improve lipophilicity. Assess bioavailability using Caco-2 cell permeability assays .

Case Study: Piperidine-substituted analogs showed 2-fold higher blood-brain barrier penetration in rodent models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimalarial vs. kinase inhibition)?

Methodological Answer:

- Dose-Response Analysis: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects.

- Target Profiling: Use kinome-wide screening platforms (e.g., Eurofins KinaseProfiler) to distinguish primary targets .

- Data Normalization: Control for assay variability (e.g., cell line viability, ATP concentration) using standardized protocols .

Example: Discrepancies in antimalarial activity were traced to differences in parasite strain sensitivity .

Q. How can reaction optimization frameworks (e.g., LabMate.AI ) improve synthetic efficiency?

Methodological Answer:

- Parameter Screening: Use machine learning to iteratively test solvent, catalyst, and temperature combinations.

- Yield Prediction: Train models on historical data from analogous pyridine syntheses (e.g., Ugi reactions) .

- Real-Time Monitoring: Integrate inline NMR or IR spectroscopy to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.